molecular formula C18H19FN4O3 B2403434 2-[4-(2-fluorophenyl)piperazin-1-yl]-N-(3-nitrophenyl)acetamide CAS No. 329059-07-6

2-[4-(2-fluorophenyl)piperazin-1-yl]-N-(3-nitrophenyl)acetamide

Cat. No.: B2403434
CAS No.: 329059-07-6
M. Wt: 358.373
InChI Key: HZXWIUKBVNWHOE-UHFFFAOYSA-N
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Description

2-[4-(2-fluorophenyl)piperazin-1-yl]-N-(3-nitrophenyl)acetamide is a chemical compound with the molecular formula C18H19FN4O3. It is known for its applications in various fields, including pharmaceuticals and medicinal chemistry .

Scientific Research Applications

2-[4-(2-fluorophenyl)piperazin-1-yl]-N-(3-nitrophenyl)acetamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the development of new materials and chemical processes.

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has the signal word “Warning”. Hazard statements include H302 (Harmful if swallowed), H312 (Harmful in contact with skin), and H332 (Harmful if inhaled) . Precautionary statements include P264 (Wash thoroughly after handling), P270 (Do not eat, drink or smoke when using this product), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P301 + P312 + P330 (IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. Rinse mouth), P302 + P352 + P312 (IF ON SKIN: Wash with plenty of soap and water. Call a POISON CENTER or doctor/physician if you feel unwell), P363 (Wash contaminated clothing before reuse), P402 + P404 (Store in a dry place. Store in a closed container), and P501 (Dispose of contents/container to an approved waste disposal plant) .

Mechanism of Action

Target of Action

Similar compounds have been found to interact with various receptors . For instance, compounds with a similar structure have been found to bind to cannabinoid receptors and Equilibrative Nucleoside Transporters (ENTs) . These targets play crucial roles in various biological processes, including signal transduction and nucleoside transport.

Mode of Action

Similar compounds have been found to inhibit ents , which are integral membrane proteins that facilitate the transport of nucleosides across cell membranes. This inhibition could potentially disrupt nucleotide synthesis and other cellular processes that rely on nucleoside transport.

Biochemical Pathways

Given its potential interaction with ents , it could affect pathways related to nucleotide synthesis and metabolism. Disruption of these pathways could have downstream effects on DNA replication, RNA transcription, and other cellular processes.

Pharmacokinetics

The physical form of the compound is reported to be solid , which could influence its bioavailability and pharmacokinetics.

Result of Action

Inhibition of ents could potentially disrupt nucleotide synthesis and other cellular processes that rely on nucleoside transport .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(2-fluorophenyl)piperazin-1-yl]-N-(3-nitrophenyl)acetamide typically involves the reaction of 2-fluorophenylpiperazine with 3-nitrophenylacetyl chloride under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial reactors and precise control of reaction parameters to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

2-[4-(2-fluorophenyl)piperazin-1-yl]-N-(3-nitrophenyl)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[4-(2-fluorophenyl)piperazin-1-yl]-N-(3-nitrophenyl)acetamide is unique due to its specific substitution pattern on the phenyl rings, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields .

Properties

IUPAC Name

2-[4-(2-fluorophenyl)piperazin-1-yl]-N-(3-nitrophenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19FN4O3/c19-16-6-1-2-7-17(16)22-10-8-21(9-11-22)13-18(24)20-14-4-3-5-15(12-14)23(25)26/h1-7,12H,8-11,13H2,(H,20,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZXWIUKBVNWHOE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC(=O)NC2=CC(=CC=C2)[N+](=O)[O-])C3=CC=CC=C3F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19FN4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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